

Delavirdine Mesylate: A Technical Guide to its Crystalline Forms and Polymorphism

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Compound of Interest		
Compound Name:	Delavirdine Mesylate	
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Abstract

Delavirdine mesylate, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the treatment of HIV-1. The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance as they can significantly influence its bioavailability, stability, and manufacturability. This technical guide provides a comprehensive overview of the known crystalline and amorphous forms of **Delavirdine Mesylate**. While detailed single-crystal structure data is not publicly available, this document synthesizes information from published literature and patents to describe the various polymorphic and solvated forms, their methods of preparation, and the analytical techniques employed for their characterization.

Introduction

Delavirdine, as the mesylate salt, has been identified to exist in multiple solid-state forms.[1][2] The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. Therefore, a thorough understanding and control of the polymorphic landscape of **Delavirdine Mesylate** are essential for ensuring consistent drug product quality and performance.



This guide details the known anhydrous polymorphs, solvated crystalline forms, and the amorphous phase of **Delavirdine Mesylate**. It also outlines the experimental methodologies used for their preparation and characterization.

Known Crystalline and Amorphous Forms

Research has identified at least seven crystalline forms and a stable amorphous form of **Delavirdine Mesylate**.[1] These include two anhydrous polymorphic forms, several solvated forms (pseudopolymorphs), and an amorphous phase.

Anhydrous Polymorphic Forms

Two anhydrous polymorphic forms of **Delavirdine Mesylate** have been designated as Form VIII (U-90152S) and Form XI (U-90152T).[1] Solid-state NMR studies suggest that both Form VIII and Form XI may contain one molecule per asymmetric unit and that the Delavirdine molecule may adopt a similar conformation in both forms.[3]

Solvated Crystalline Forms (Pseudopolymorphs)

Several solvated crystalline forms of **Delavirdine Mesylate** have been reported, including:

- Hydrates: Form VI and Form XIV are identified as hydrated forms.[1]
- Ethanol Solvate: Form VII is an ethanol solvate.[1]
- Acetonitrile Solvate: Form XIII is an acetonitrile solvate.[1]
- Methanol/Acetone Solvate: Form XII is a solvate formed from a mixture of methanol and acetone.[1] Solid-state NMR analysis indicates that Form XII may consist of two molecules per asymmetric unit.[3]

Amorphous Form

A stable amorphous form, designated as Form V, has also been identified.[3] The amorphous form is characterized by a lack of long-range molecular order. Solid-state NMR suggests that the Delavirdine molecules in the amorphous form may exist in a variety of conformations.[3]

Data Presentation



Due to the absence of publicly available single-crystal X-ray diffraction data, a table of crystallographic parameters cannot be provided. However, the known forms and their classifications are summarized below.

Form Designation	Туре	Notes	Reference(s)
Form VIII (U-90152S)	Anhydrous Polymorph	One molecule per asymmetric unit suggested by ssNMR.	[1][3]
Form XI (U-90152T)	Anhydrous Polymorph	One molecule per asymmetric unit suggested by ssNMR.	[1][3]
Form VI	Hydrate	-	[1]
Form XIV	Hydrate	-	[1]
Form VII	Ethanol Solvate	-	[1]
Form XIII	Acetonitrile Solvate	-	[1]
Form XII	Methanol/Acetone Solvate	Two molecules per asymmetric unit suggested by ssNMR.	[1][3]
Form V	Amorphous	Molecules may exist in various conformations.	[3]

Experimental Protocols

The following sections detail the methodologies cited for the preparation and characterization of **Delavirdine Mesylate**'s solid forms.

Preparation of Polymorphic and Solvated Forms

The different solid forms of **Delavirdine Mesylate** are typically obtained through recrystallization from various solvent systems under controlled conditions.

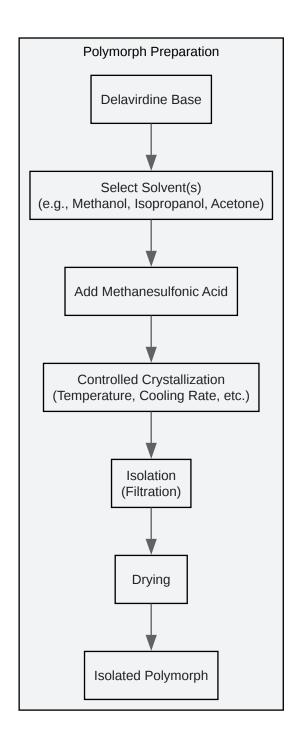
Preparation of Form VIII:



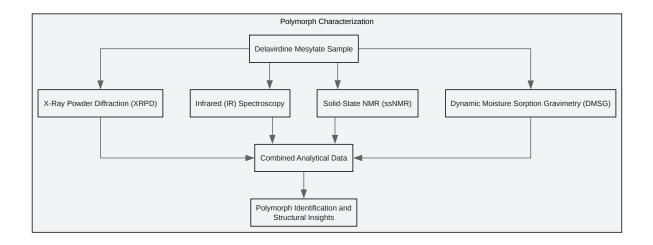
- Dissolve 10.0 g of Delavirdine in 5 mL of methanol in a 250 mL round-bottomed flask with stirring.
- Maintain the solution at 64°C in a water bath and add 1.56 mL of methanesulfonic acid.
- Evaporate the methanol until the solution becomes turbid, then add hot acetone.
- A large amount of white solid will precipitate.
- Filter the solid and wash with acetone to obtain **Delavirdine Mesylate** Form VIII.[4]
- Preparation of Form XI:
 - Dissolve 11.9 g of Delavirdine in 100 mL of isopropanol in a 250 mL round-bottomed flask with stirring.
 - Heat the solution to reflux and add 1.8 mL of methanesulfonic acid.
 - Continue refluxing for one hour.
 - Cool the solution to room temperature, which will result in the precipitation of a large amount of solid.
 - Filter the solid and wash with isopropanol to obtain **Delavirdine Mesylate** Form XI.[4]
- Preparation of Form XIV:
 - Dissolve 1.0 g of Delavirdine in 10 mL of methanol in a 100 mL round-bottomed flask.
 - Add 0.156 mL of methanesulfonic acid with stirring at room temperature for 20 minutes.
 - Gradually add acetone until the solution becomes turbid.
 - Place the solution at 5-10°C for 8 hours to allow for crystal formation.
 - Filter the resulting crystals and wash with acetone to obtain **Delavirdine Mesylate** Form
 XIV.[4]

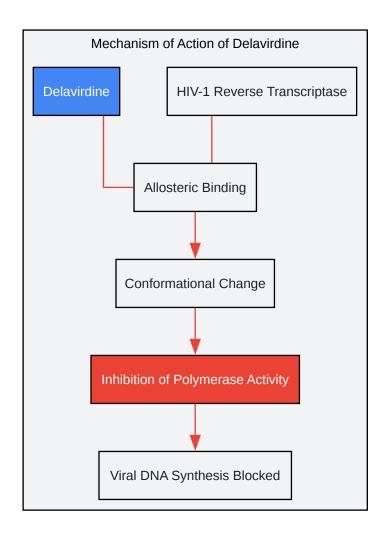
The general workflow for polymorphic screening and preparation can be visualized as follows:











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